molecular formula C8H11N5 B6328355 N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine CAS No. 956722-44-4

N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine

Cat. No.: B6328355
CAS No.: 956722-44-4
M. Wt: 177.21 g/mol
InChI Key: WFVQIVSNTFJRQC-UHFFFAOYSA-N
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Description

N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H11N5 and a molecular weight of 177.21 g/mol This compound is characterized by the presence of an imidazo[1,2-a]pyrazine ring system, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine typically involves the reaction of imidazo[1,2-a]pyrazine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N1-(Imidazo[1,2-a]pyrazin-8-yl)methane-1,2-diamine
  • N1-(Imidazo[1,2-a]pyrazin-8-yl)propane-1,2-diamine
  • N1-(Imidazo[1,2-a]pyrazin-8-yl)butane-1,2-diamine

Uniqueness

N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine is unique due to its specific structural features, such as the ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-imidazo[1,2-a]pyrazin-8-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c9-1-2-10-7-8-12-4-6-13(8)5-3-11-7/h3-6H,1-2,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVQIVSNTFJRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=N1)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723499
Record name N~1~-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956722-44-4
Record name N1-Imidazo[1,2-a]pyrazin-8-yl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956722-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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